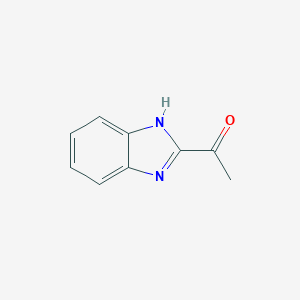

2-Acetylbenzimidazol

Übersicht

Beschreibung

Es gehört zur Klasse der mittelstarken Kortikosteroide und ist bekannt für seine entzündungshemmenden, antipruritischen und vasokonstriktiven Eigenschaften .

Herstellungsmethoden

Prednicarbat wird durch eine Reihe von chemischen Reaktionen ausgehend von Prednisolon synthetisiert. Der Syntheseweg beinhaltet die Veresterung von Prednisolon mit Ethylchlorformiat und Propionsäureanhydrid, um das Doppelesterderivat zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um den Veresterungsprozess zu erleichtern. Industrielle Produktionsmethoden umfassen die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind .

Wissenschaftliche Forschungsanwendungen

Prednicarbat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Kortikosteroiden in verschiedenen chemischen Reaktionen zu untersuchen.

Biologie: Prednicarbat wird in der Forschung eingesetzt, um die Mechanismen der Kortikosteroidwirkung auf zellulärer Ebene zu verstehen.

Medizin: Es wird ausgiebig auf seine therapeutischen Wirkungen bei der Behandlung entzündlicher Hauterkrankungen und seine möglichen Nebenwirkungen untersucht.

Industrie: Prednicarbat wird in der Formulierung von topischen Cremes und Salben für den kommerziellen Gebrauch verwendet

Wirkmechanismus

Prednicarbat entfaltet seine Wirkungen, indem es durch Zellmembranen diffundiert und an spezifische zytoplasmatische Rezeptoren bindet. Diese Komplexe gelangen dann in den Zellkern und binden an die DNA, wodurch die Transkription von Messenger-RNA (mRNA) und die anschließende Proteinsynthese verschiedener inhibitorischer Enzyme stimuliert werden, die für die entzündungshemmenden Wirkungen verantwortlich sind . Zu den entzündungshemmenden Wirkungen gehören die Hemmung früher Prozesse wie Ödem, Fibrinablagerung, Kapillardilatation und phagozytische Aktivität .

Wirkmechanismus

Target of Action

2-Acetylbenzimidazole is a derivative of benzimidazole, a heterocyclic compound that is structurally similar to naturally occurring nucleotides . This allows it to interact easily with biopolymers in living systems .

Mode of Action

The mode of action of 2-Acetylbenzimidazole involves its interaction with its targets, leading to various changes. The compound is involved in acid-catalyzed reactions, where it forms intermediate arylamides . These intermediates then undergo dehydration to form benzimidazoles in a thermally enhanced step . The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .

Biochemical Pathways

2-Acetylbenzimidazole has been successfully employed as a synthon to obtain various heterocyclic systems such as oxirane, pyrazoline, thiazole, pyrazole, isoxazoline, and others . The reactions can be carried out on various reactive sites of 2-Acetylbenzimidazole, which are the carbonyl group and the amino group .

Pharmacokinetics

Benzimidazole-based structures are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

The result of the action of 2-Acetylbenzimidazole is the formation of various heterocyclic compounds. These compounds have shown promise for the convenient synthesis of various heterocyclic compounds . The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways involved.

Action Environment

The action of 2-Acetylbenzimidazole is influenced by the environment in which the reactions take place. For instance, the reactions are accelerated in electrostatically charged microdroplets . The extraordinary acidity at the droplet surface plays a crucial role in the reaction mechanism .

Safety and Hazards

Zukünftige Richtungen

Benzimidazoles incorporated biologically active heterocycles such as quinoline, triazine-3-thione, thiazole, and thiadiazole have been synthesized utilizing 2-acetylbenzimidazole as a building block . These compounds have shown promise for the convenient synthesis of various heterocyclic compounds .

Relevant Papers Analyzed

- "2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules"

- "Antimicrobial evaluation and docking study of some new substituted benzimidazole-2yl derivatives"

- "Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids"

- "A Novel Polymer Supported Copper(II) Complex as Reusable Catalyst in Oxidative Esterification"

- "Recent advances in the synthesis of benzimidazol(on)es via …"

- "Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles"

Biochemische Analyse

Biochemical Properties

2-Acetylbenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Acetylbenzimidazole has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to alterations in the metabolism of other compounds, potentially enhancing or inhibiting their biological effects. Additionally, 2-Acetylbenzimidazole can bind to proteins, affecting their structure and function, which may result in changes in cellular processes .

Cellular Effects

The effects of 2-Acetylbenzimidazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Acetylbenzimidazole can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism . These effects highlight the potential of 2-Acetylbenzimidazole as a therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of 2-Acetylbenzimidazole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-Acetylbenzimidazole has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, it can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to the activation or repression of specific genes . These molecular interactions contribute to the diverse biological effects of 2-Acetylbenzimidazole.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Acetylbenzimidazole can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Acetylbenzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 2-Acetylbenzimidazole has been observed to cause changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Acetylbenzimidazole vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 2-Acetylbenzimidazole can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-Acetylbenzimidazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the overall biological activity of 2-Acetylbenzimidazole. Additionally, its interaction with metabolic enzymes can affect the metabolism of other compounds, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of 2-Acetylbenzimidazole within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, 2-Acetylbenzimidazole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the pharmacokinetics and pharmacodynamics of 2-Acetylbenzimidazole.

Subcellular Localization

The subcellular localization of 2-Acetylbenzimidazole can affect its activity and function. It has been observed to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of 2-Acetylbenzimidazole is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of 2-Acetylbenzimidazole is essential for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Prednicarbate is synthesized through a series of chemical reactions starting from prednisolone. The synthetic route involves the esterification of prednisolone with ethyl chloroformate and propionic anhydride to form the double-ester derivative . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Prednicarbat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Prednicarbat kann zu verschiedenen Metaboliten oxidiert werden. Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können Prednicarbat unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid in seine Stammverbindung Prednisolon zurückverwandeln.

Substitution: Substitutionsreaktionen können an den Estergruppen auftreten, was zur Bildung verschiedener Derivate führt. .

Vergleich Mit ähnlichen Verbindungen

Prednicarbat wird oft mit anderen topischen Kortikosteroiden wie Hydrocortison und Clobetasol verglichen. Im Gegensatz zu Hydrocortison hat Prednicarbat eine mittlere Potenz und ein geringeres Potenzial für die Entstehung einer Hautatrophie . Im Vergleich zu Clobetasol ist Prednicarbat weniger potent, hat aber ein günstigeres Nutzen-Risiko-Verhältnis, was es für eine langfristige intermittierende Behandlung geeignet macht . Andere ähnliche Verbindungen sind Betamethason und Triamcinolon, die ebenfalls zur Klasse der Kortikosteroide gehören, sich jedoch in ihrer Potenz und ihren Nebenwirkungsprofilen unterscheiden .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 2-Acetylbenzimidazole can be achieved through the reaction of o-phenylenediamine with acetic anhydride.", "Starting Materials": [ "o-phenylenediamine", "acetic anhydride" ], "Reaction": [ "Mix o-phenylenediamine and acetic anhydride in a round-bottom flask", "Heat the mixture under reflux for several hours", "Allow the mixture to cool to room temperature", "Add water to the mixture to precipitate the product", "Filter the product and wash with water", "Dry the product under vacuum" ] } | |

| 18773-95-0 | |

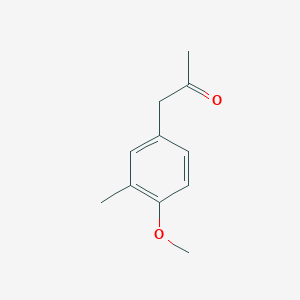

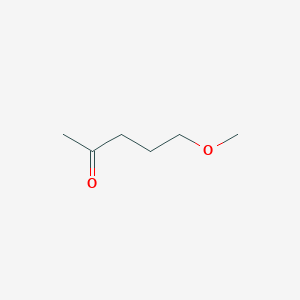

Molekularformel |

C9H8N2O |

Molekulargewicht |

160.17 g/mol |

IUPAC-Name |

1-(benzimidazol-1-yl)ethanone |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-6-10-8-4-2-3-5-9(8)11/h2-6H,1H3 |

InChI-Schlüssel |

SZGFVDMKVRMJKE-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=NC2=CC=CC=C2N1 |

Kanonische SMILES |

CC(=O)N1C=NC2=CC=CC=C21 |

| 939-70-8 | |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-acetylbenzimidazole synthesized?

A1: A common synthesis route involves the condensation of o-phenylenediamine with lactic acid under Phillips conditions to yield 2-(α-hydroxyethyl)benzimidazole. Subsequent oxidation using reagents like potassium dichromate (K2Cr2O7) in dilute sulfuric acid (H2SO4) leads to the formation of 2-acetylbenzimidazole. []

Q2: What is the molecular formula and weight of 2-acetylbenzimidazole?

A2: 2-Acetylbenzimidazole has the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol.

Q3: What spectroscopic data is available for characterizing 2-acetylbenzimidazole?

A3: Researchers commonly employ techniques like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and Mass Spectrometry (MS) to characterize 2-acetylbenzimidazole. These techniques provide valuable information regarding functional groups, proton and carbon environments, and molecular mass, respectively. [, , , , , , , ]

Q4: What are some notable reactions of 2-acetylbenzimidazole?

A4: 2-Acetylbenzimidazole exhibits diverse reactivity, serving as a valuable synthon for various heterocyclic compounds. The carbonyl group readily undergoes condensation reactions with aldehydes to form chalcones, which can be further derivatized into pyrazolines, isoxazolines, and other heterocycles. [, , , , , ] Additionally, the N-1 position can be alkylated or arylated under basic conditions using potassium carbonate (K2CO3), often employing phase-transfer catalysts like polyethylene glycol (PEG-400) for enhanced efficiency. []

Q5: Why is the bromination of 2-acetylbenzimidazole noteworthy?

A5: Direct α-bromination of 2-acetylbenzimidazole to obtain 2-(α-bromoacetyl)benzimidazole proves challenging due to the compound's unusual resistance. This unexpected behavior necessitates alternative synthetic approaches for accessing the α-bromo derivative, often involving N-alkylation followed by bromination. [, , ]

Q6: What are the key biological activities associated with 2-acetylbenzimidazole and its derivatives?

A6: 2-Acetylbenzimidazole derivatives exhibit a wide range of biological activities, including antifungal, [, , ] antibacterial, [, , ] anthelmintic, [, ] anticancer, [, ] and anti-HIV properties. [] The presence of the benzimidazole core, coupled with strategic structural modifications, contributes to these diverse pharmacological profiles.

Q7: How do structural modifications impact the biological activity of 2-acetylbenzimidazole derivatives?

A7: Structure-activity relationship (SAR) studies highlight the significance of substituents on both the benzimidazole ring and the 2-acetyl moiety. For instance, introducing arylpropenone groups at the 2-position of benzimidazole enhances nematicidal activity. [] Similarly, incorporating electron-withdrawing groups like nitro groups can influence both alkylating potential and cytotoxicity against specific cancer cell lines. []

Q8: What are the potential applications of 2-acetylbenzimidazole in materials science?

A8: The presence of both nitrogen and oxygen donor atoms within the 2-acetylbenzimidazole structure makes it a potential ligand for metal complexation. This property opens avenues for developing metal-organic frameworks (MOFs) and other materials with tailored properties for applications in catalysis, sensing, and gas storage.

Q9: How can computational chemistry aid in the development of novel 2-acetylbenzimidazole derivatives?

A10: Computational techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can accelerate the discovery and optimization of novel 2-acetylbenzimidazole derivatives with improved pharmacological profiles. By predicting binding affinities, understanding SAR trends, and elucidating molecular interactions, computational approaches can guide the design of more potent and selective compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)

![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)

![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)